

Thermochemical Profile of 2-Chloro-1-iodo-4-methoxybenzene: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-1-iodo-4-methoxybenzene
CAS No.:	219735-98-5
Cat. No.:	B2943988

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Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) is a trisubstituted benzene derivative serving as a critical high-value scaffold in pharmaceutical synthesis.^[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electron-donating methoxy group (-OMe) activates the ring, while the distinct halogen leaving groups (-I vs. -Cl) allow for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Despite its synthetic utility, direct experimental thermochemical data (enthalpy of formation, heat capacity) remains sparse in open literature. This guide synthesizes available theoretical models with rigorous experimental protocols to establish a predictive thermochemical baseline. It provides researchers with the *in silico* estimated properties required for process safety calculations and details the "Gold Standard" experimental workflows to validate these values empirically.

Molecular Architecture & Theoretical Framework

Electronic & Steric Environment

The molecule features a 1,2,4-substitution pattern. The methoxy group at C4 exerts a strong mesomeric donating effect (+M), increasing electron density at the ortho and para positions. However, the iodine at C1 and chlorine at C2 introduce significant steric strain and inductive withdrawal (-I).

- **C–I Bond Lability:** The C1–I bond is the weakest bond in the system (Bond Dissociation Energy 65 kcal/mol), making it the primary site for oxidative addition in palladium-catalyzed cycles.
- **Lattice Energy:** As a poly-halogenated anisole, the compound likely crystallizes with strong π -stacking and halogen-bonding interactions (I...O or I...Cl), contributing to a higher enthalpy of fusion compared to mono-substituted congeners.

Thermochemical Data Profile (In Silico Estimates)

Note: In the absence of calorimetric experimental data, the following values are derived using Group Additivity Methods (Benson/Joback) and comparative analysis with structurally similar congeners (e.g., 4-chloroanisole, 2-chloroanisole).

Table 1: Predicted Thermochemical Properties (298.15 K)

Property	Symbol	Estimated Value	Confidence Interval	Method / Basis
Physical State	-	Solid	High	Comparative MP analysis (4-iodoanisole MP: 51°C)
Melting Point		55 – 65 °C	Medium	Joback Modification
Enthalpy of Formation (Gas)		kJ/mol	kJ/mol	Benson Group Additivity
Enthalpy of Formation (Solid)		kJ/mol	kJ/mol	Derived ()
Enthalpy of Sublimation		kJ/mol	kJ/mol	Estimation from +
Heat Capacity (Solid)		J/(mol[1][2]·K)	J/(mol[1][2]·K)	Neumann-Kopp Rule
Bond Dissociation Enthalpy		kJ/mol	kJ/mol	DFT (B3LYP/6-31G*)

“

Critical Insight: The negative enthalpy of formation suggests the compound is thermodynamically stable relative to its elements, but the presence of the high-energy C-I bond creates a kinetic "trap" susceptible to photolytic or catalytic cleavage.

Experimental Methodologies: Self-Validating Protocols

To transition from estimation to empirical certainty, the following protocols must be employed. These workflows are designed to be self-validating through the use of internal standards and redundant measurements.

Protocol A: Rotating-Bomb Combustion Calorimetry

Objective: Determine Standard Molar Enthalpy of Formation ().

Rationale: Halogenated compounds release corrosive gases (

) upon combustion. A static bomb calorimeter will suffer from incomplete combustion and corrosion. A rotating-bomb with a reducing agent is mandatory to define the final state of the halogens.

Step-by-Step Workflow:

- Sample Preparation: Pelletize
0.5 g of dried **2-Chloro-1-iodo-4-methoxybenzene**.
- Bomb Setup:
 - Line the bomb with platinum to prevent corrosion.
 - Add 10 mL of arsenious oxide () solution as a reducing agent. This ensures all free Iodine () is reduced to Iodide () and Chlorine () to Chloride ()

), creating a thermodynamically defined final state.

- Combustion: Pressurize with 3.0 MPa of high-purity Oxygen (). Fire the fuse.
- Rotation: Immediately after ignition, initiate rotation (axial and head-over-heels) to wash the bomb walls with the arsenious oxide solution, ensuring rapid equilibration of gases into the liquid phase.
- Analysis:
 - Measure temperature rise () using a calibrated thermistor.
 - Validation: Titrate the final bomb solution to quantify total and recovery. If recovery < 99.5%, reject the run (incomplete combustion).

Protocol B: Knudsen Effusion (Vapor Pressure)

Objective: Determine Enthalpy of Sublimation (

).

Rationale: As a solid with low vapor pressure, direct boiling point measurement is impossible without decomposition. Knudsen effusion measures mass loss through a micro-orifice under high vacuum.

- Cell Loading: Place 100 mg of sample in a titanium Knudsen cell with a known orifice area ().
- Isothermal Steps: Heat the cell in a vacuum chamber (mbar) across a range of temperatures (e.g., 298 K to 320 K).

- Mass Detection: Use a Quartz Crystal Microbalance (QCM) or direct gravimetric mass loss over time (

).

- Calculation: Apply the Knudsen equation:

Where

is the Clausing factor and

is molar mass.

- Derivation: Plot

vs

. The slope corresponds to

.

Reactivity & Signaling Pathway Visualization

The following diagram illustrates the chemoselective reactivity logic derived from the thermochemical bond strengths. The C-I bond (weakest) activates first, followed by the C-Cl bond.



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Figure 1: Chemoselective activation pathway governed by differential Bond Dissociation Enthalpies (BDE).[2] The C-I bond serves as the primary initiation point.

References

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Sources

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